molecular formula C21H18N2O2S B4793572 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone CAS No. 694479-57-7

2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone

Cat. No.: B4793572
CAS No.: 694479-57-7
M. Wt: 362.4 g/mol
InChI Key: UWTDAFKVSDKNLF-UHFFFAOYSA-N
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Description

2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone is a complex organic compound with the molecular formula C21H18N2O2S and a molecular weight of 362.44 g/mol This compound features a benzimidazole ring substituted with an ethoxy group and a naphthalene moiety, connected via a sulfanyl linkage to an ethanone group

Preparation Methods

The synthesis of 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the ethoxy group. The naphthalene moiety is then attached through a sulfanyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.

Chemical Reactions Analysis

2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The naphthalene moiety may enhance the compound’s binding affinity and specificity. The sulfanyl linkage plays a crucial role in maintaining the compound’s structural integrity and facilitating its interactions with biological molecules .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives and naphthalene-containing molecules. For example:

The unique combination of the benzimidazole and naphthalene moieties, along with the ethoxy and sulfanyl groups, distinguishes 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone from other similar compounds, making it a valuable molecule for various scientific and industrial applications.

Properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-2-25-17-9-10-18-19(12-17)23-21(22-18)26-13-20(24)16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,2,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTDAFKVSDKNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201163976
Record name 2-[(6-Ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthalenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694479-57-7
Record name 2-[(6-Ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthalenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694479-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthalenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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